molecular formula C12H17FO2 B7877691 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7877691
M. Wt: 212.26 g/mol
InChI Key: SQXZUUOKRYYTMC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is a fluorinated aromatic secondary alcohol characterized by a 3-fluoro-4-methoxyphenyl group attached to a branched butanol backbone. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties and reactivity.

The branched alcohol moiety (3-methyl-butan-2-ol) introduces steric hindrance, which may affect solubility, metabolic stability, and intermolecular interactions. The presence of fluorine enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs, while the methoxy group improves solubility in polar solvents .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXZUUOKRYYTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The process typically starts with the preparation of a Grignard reagent from an appropriate alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable carbonyl compound, such as an aldehyde or ketone, to form the desired secondary alcohol.

For example, the synthesis might involve the reaction of 3-fluoro-4-methoxybenzaldehyde with a Grignard reagent derived from 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-2-one.

    Reduction: 2-(3-Fluoro-4-methoxyphenyl)-3-methylbutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound's structural characteristics make it a candidate for developing pharmaceuticals, particularly in the context of targeting specific biological pathways. For instance, its fluorinated moiety can enhance metabolic stability and bioavailability in drug candidates. The synthesis of derivatives incorporating this compound has been explored for their potential as inhibitors of various biological targets, including protein kinases involved in cancer proliferation .

Radiochemistry

Recent studies have shown that compounds similar to 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol can be utilized in positron emission tomography (PET) imaging. The incorporation of fluorine enhances the imaging capabilities due to the favorable properties of fluorine isotopes like 18F^18F. This compound can serve as a precursor for radiolabeling, allowing researchers to track biological processes in vivo .

OLED Materials

The compound has been investigated as a dopant in organic light-emitting diodes (OLEDs). Its ability to modify electronic properties makes it suitable for enhancing the performance of OLED devices. The integration of such compounds can lead to improved efficiency and stability in light-emitting applications .

Nanomaterials

In nanotechnology, this compound has been explored for creating mesoporous materials and nanoclays. These materials exhibit unique properties that are beneficial for applications such as drug delivery systems and catalysis, where surface area and reactivity play crucial roles .

Case Studies

Another study focused on synthesizing inhibitors based on the structure of this compound targeting Helicobacter pylori. The synthesized compounds showed promising activity with low nanomolar potency, indicating their potential as therapeutic agents against antibiotic-resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Applications/Significance
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol* C₁₂H₁₅FO₂ ~226.25 3-F, 4-OCH₃, branched C₃H₇ Secondary alcohol Hypothetical: Drug intermediates
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol C₁₃H₁₇ClO 224.73 4-Cl, 3,5-CH₃, branched C₃H₇ Secondary alcohol Discontinued (agrochemical candidate)
2-(3-Fluoro-4-methoxyphenyl)oxirane C₉H₉FO₂ 168.17 3-F, 4-OCH₃ Epoxide Discontinued (reactivity studies)
Ethyl-3-(3-fluoro-4-methoxyphenyl)propanoate C₁₂H₁₃FO₃ 224.23 3-F, 4-OCH₃ Ester Peptide functionalization reagent
2-(3-Fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde C₁₆H₁₂FNO₂ 269.27 3-F, 4-OCH₃ Aldehyde, indole Building block for heterocyclic synthesis

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The chloro analog (224.73 g/mol) has a higher molecular weight and greater steric bulk compared to the fluoro target compound. Chlorine’s larger atomic radius may reduce metabolic stability but enhance binding to hydrophobic pockets in proteins . Methoxy Position: The 4-methoxy group in all analogs improves solubility in polar solvents (e.g., ethanol, DMSO), critical for biological applications .

Functional Group Impact:

  • Alcohol vs. Epoxide: The secondary alcohol in the target compound offers hydrogen-bonding capability, unlike the strained epoxide in 2-(3-fluoro-4-methoxyphenyl)oxirane, which is more reactive toward nucleophiles .
  • Ester vs. Aldehyde: The ethyl ester in is less polar than the aldehyde in , influencing their roles in peptide synthesis vs. heterocyclic condensation .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Stability Trends

Property This compound 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol 2-(3-Fluoro-4-methoxyphenyl)oxirane
Boiling Point Moderate (estimated 250–280°C) Higher (due to Cl and CH₃ groups) Lower (~200°C, volatile epoxide)
Solubility Moderate in ethanol, low in water Low in polar solvents High in ether, low in water
Oxidative Stability High (F resists oxidation) Moderate (Cl less stabilizing) Low (epoxide ring-opening susceptibility)

Reactivity Insights:

  • The target compound’s alcohol group can undergo typical secondary alcohol reactions (e.g., oxidation to ketones, esterification), while the epoxide analog is prone to ring-opening nucleophilic attacks .
  • The indole-aldehyde derivative () exhibits reactivity at both the aldehyde and indole positions, enabling cross-coupling or cyclization reactions .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a fluoro-substituted methoxyphenyl group attached to a butanol backbone, which contributes to its unique biological profile. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, while the methoxy group can influence its pharmacological effects.

Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This modulation can lead to various biological responses, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular processes.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and related physiological effects.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have demonstrated effectiveness against various bacterial strains, suggesting a potential for developing new antibacterial agents .

Neuropharmacological Effects

The compound's structural features indicate potential interactions with dopamine receptors. Research on similar compounds has highlighted their role as dopamine D3 receptor antagonists, which may have implications for treating substance use disorders and other neurological conditions .

Study 1: Antimicrobial Efficacy

In a comparative study of similar compounds, this compound derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the phenyl ring significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL .

Study 2: Neuropharmacological Evaluation

A study investigating the effects of dopamine D3 receptor antagonists revealed that compounds structurally related to this compound exhibited high selectivity for D3 receptors. One lead compound showed an inhibition constant (KiK_i) of 6.84 nM, demonstrating significant potential for therapeutic applications in managing addiction .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 / K_i ValueReference
This compoundAntimicrobialNot specified
Similar Compound AD3R AntagonistKi=6.84 nMK_i=6.84\text{ nM}
Similar Compound BAntibacterialMIC = 46.9 - 93.7 μg/mL

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